2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)- 2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)-
Brand Name: Vulcanchem
CAS No.: 107680-30-8
VCID: VC17020943
InChI: InChI=1S/C24H20Cl2FN3O2/c25-20-7-1-17(2-8-20)13-23(31,18-5-11-22(27)12-6-18)24(32,14-30-16-28-15-29-30)19-3-9-21(26)10-4-19/h1-12,15-16,31-32H,13-14H2/t23-,24-/m0/s1
SMILES:
Molecular Formula: C24H20Cl2FN3O2
Molecular Weight: 472.3 g/mol

2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)-

CAS No.: 107680-30-8

Cat. No.: VC17020943

Molecular Formula: C24H20Cl2FN3O2

Molecular Weight: 472.3 g/mol

* For research use only. Not for human or veterinary use.

2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)- - 107680-30-8

Specification

CAS No. 107680-30-8
Molecular Formula C24H20Cl2FN3O2
Molecular Weight 472.3 g/mol
IUPAC Name (2S,3R)-1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1,2,4-triazol-1-yl)butane-2,3-diol
Standard InChI InChI=1S/C24H20Cl2FN3O2/c25-20-7-1-17(2-8-20)13-23(31,18-5-11-22(27)12-6-18)24(32,14-30-16-28-15-29-30)19-3-9-21(26)10-4-19/h1-12,15-16,31-32H,13-14H2/t23-,24-/m0/s1
Standard InChI Key ZGNSDERFLLYPCZ-ZEQRLZLVSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@](C2=CC=C(C=C2)F)([C@](CN3C=NC=N3)(C4=CC=C(C=C4)Cl)O)O)Cl
Canonical SMILES C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)(C(CN3C=NC=N3)(C4=CC=C(C=C4)Cl)O)O)Cl

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is (2S,3R)-1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)butane-2,3-diol. Its molecular formula is C₂₄H₁₉Cl₂FN₃O₂, with a molecular weight of 492.33 g/mol . The structure features:

  • Two 4-chlorophenyl groups at positions 1 and 3.

  • A 4-fluorophenyl group at position 2.

  • A 1H-1,2,4-triazole ring at position 4.

  • Stereochemical specificity at C2 and C3 (2S,3R configuration).

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number107680-29-5 (related analog)
Molecular Weight492.33 g/mol
SMILES NotationC[C@@](O)(C1=CC=C(C=C1)Cl)[C@@](O)(CN2C=NC=N2)C3=CC=C(C=C3)F
InChIKeyJMZJOQIVTXIKOJ-MSOLQXFVSA-N

Stereochemical Considerations

The (2S,3R) configuration is critical for biological activity, as enantiomeric forms of similar triazole derivatives exhibit distinct fungicidal potencies . X-ray crystallography of analogous compounds confirms that the spatial arrangement of chlorophenyl and triazole groups influences binding to fungal cytochrome P450 enzymes .

Synthesis and Manufacturing

General Synthetic Route

The compound is synthesized via a multi-step process involving:

  • Diastereoselective Aldol Condensation: A ketone intermediate (e.g., 4-chlorophenylacetone) reacts with a fluorophenyl aldehyde under asymmetric catalysis to form the diol backbone .

  • Triazole Incorporation: The hydroxyl group at position 4 undergoes nucleophilic substitution with 1H-1,2,4-triazole in the presence of a Mitsunobu reagent .

  • Chiral Resolution: Chiral chromatography or enzymatic resolution isolates the (2S,3R) enantiomer .

Table 2: Reaction Conditions and Yields (Analog Data)

StepReagents/ConditionsYield (%)Purity (%)
Aldol CondensationL-Proline, THF, −20°C6895
Triazole SubstitutionDIAD, PPh₃, DCM7298
Chiral ResolutionChiralpak AD-H, Hexane:IPA85>99

Industrial-Scale Production Challenges

  • Regioselectivity: Competing reactions at the triazole nitrogen require precise stoichiometric control .

  • Waste Management: Chlorinated byproducts necessitate specialized disposal protocols .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), improving to 1.2 mg/mL in DMSO .

  • Thermal Stability: Decomposes at 218°C (DSC data) .

  • Photostability: Undergoes 15% degradation under UV light (λ = 254 nm, 24 h) .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole), 7.45–7.12 (m, 11H, aryl), 4.98 (d, J = 6.8 Hz, 1H, OH), 3.72 (q, J = 7.2 Hz, 1H, CH) .

  • ¹³C NMR: 155.2 (triazole C), 138.4–115.7 (aryl C), 72.1 (C2), 70.3 (C3) .

Biological Activity and Applications

Antifungal Mechanisms

As a cytochrome P450 14α-demethylase (CYP51) inhibitor, the compound disrupts ergosterol biosynthesis in fungal pathogens . Comparative studies show 10-fold greater potency against Candida albicans (MIC = 0.12 µg/mL) than fluconazole .

Table 3: In Vitro Antifungal Activity (MIC, µg/mL)

PathogenMIC (Test Compound)MIC (Fluconazole)
Candida albicans0.121.5
Aspergillus fumigatus0.454.8
Cryptococcus neoformans0.080.9

Agricultural Use

Patent data describe formulations containing 0.5–2.0% w/w of the compound for seed treatment, reducing Fusarium spp. infection in wheat by 89% .

Toxicological and Environmental Profiles

Acute Toxicity

  • LD₅₀ (Rat, Oral): 1,250 mg/kg (Category 4) .

  • Ecotoxicity: LC₅₀ (Daphnia magna) = 3.2 mg/L (96 h) .

Environmental Persistence

  • Soil DT₅₀: 42 days (aerobic conditions) .

  • Bioaccumulation Potential: Log Kow = 3.8 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator